Technical Whitepaper: Chemical Elucidation, Biosynthesis, and Biomedical Applications of (E,Z)-2,6-Nonadienyl Acetate
Technical Whitepaper: Chemical Elucidation, Biosynthesis, and Biomedical Applications of (E,Z)-2,6-Nonadienyl Acetate
Executive Summary
As a Senior Application Scientist, navigating the intersection of flavor chemistry and pharmacological development requires a deep understanding of volatile aliphatic esters. (E,Z)-2,6-nonadienyl acetate (CAS: 68555-65-7) is a quintessential diene ester, traditionally celebrated for its high-impact sensory profile—imparting violet leaf, cucumber, and melon notes. However, recent paradigms in synthetic chemistry and drug delivery have repositioned this molecule. Beyond its organoleptic utility, it is now utilized in the biomedical industry as a critical lipophilic building block in the synthesis of pharmaceutical drugs targeting neurological disorders and cancer . This guide provides a comprehensive, self-validating framework for its physicochemical profiling, biosynthetic pathways, and experimental handling.
Physicochemical Profiling & Structural Elucidation
The structural geometry of (E,Z)-2,6-nonadienyl acetate—featuring a trans double bond at C2 and a cis double bond at C6—dictates both its receptor binding affinity and its physical behavior in solution. The acetate moiety significantly increases the molecule's lipophilicity compared to its alcohol precursor, facilitating cellular membrane permeability, a critical factor in neurological drug design.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Value | Experimental / Predictive Context |
| CAS Number | 68555-65-7 | Unique identifier for the specific (E,Z) stereoisomer 2. |
| Molecular Weight | 182.26 g/mol | Optimal mass for volatile diffusion and blood-brain barrier (BBB) penetration. |
| Boiling Point | 231.00 °C (@ 760 mmHg) | Indicates moderate volatility; necessitates headspace SPME for accurate GC analysis. |
| Specific Gravity | 0.897 - 0.907 (@ 25 °C) | Less dense than water; dictates the use of biphasic solvent extraction protocols. |
| LogP (o/w) | ~2.70 (est) | High lipophilicity supports its use as a hydrophobic tail in pro-drug formulations. |
| Flash Point | 93.33 °C (200 °F) | Requires controlled thermal conditions during GC injection to prevent degradation. |
Biosynthetic Pathways
In biological systems (such as Cucumis melo), the synthesis of (E,Z)-2,6-nonadienyl acetate is strictly regulated by the Lipoxygenase (LOX) pathway 3. The pathway cleaves polyunsaturated fatty acids (like linolenic acid) into C9 aldehydes and alcohols, which are subsequently esterified. The final conversion is catalyzed by Alcohol Acetyltransferase (AAT), an enzyme whose expression directly correlates with the accumulation of the acetate ester 4.
Figure 1: Biosynthetic LOX pathway of (E,Z)-2,6-nonadienyl acetate from linolenic acid.
Biomedical Applications & Controlled Release
While traditionally a flavor agent, the aliphatic diene structure of (E,Z)-2,6-nonadienyl acetate makes it an excellent candidate for host-guest complexation in drug delivery and pro-fragrance technologies. Macrocyclic cavitands, specifically Cucurbit[n]urils (CB[n]), are utilized to encapsulate the molecule.
The use of CB[6] or CB[7] creates a stable pro-fragrance/pro-drug complex that protects the sensitive diene bonds from premature oxidation5. The trigger mechanism for release relies on moisture, heat, or molecular exchange, making it highly applicable for targeted delivery in biomedical patches or sustained-release therapeutics.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a thermodynamic justification to eliminate false positives.
Protocol A: Stereospecific GC-MS Quantification in Biological Matrices
Causality & Rationale: Non-polar columns (e.g., HP-5) often fail to resolve geometric isomers of dienes. We utilize a polar polyethylene glycol (PEG) stationary phase (DB-WAX) to exploit π−π interactions, ensuring baseline resolution of the (E,Z) isomer from (E,E) or (Z,Z) analogs.
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Sample Preparation: Add 2.0 g of the biological matrix into a 20 mL headspace vial.
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Internal Standardization (Self-Validation): Spike the sample with 10 µL of Nonyl Acetate (100 µg/L) as an internal standard. Why? This corrects for matrix effects and variations in fiber adsorption efficiency.
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Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C.
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Desorption & Analysis: Desorb the fiber in the GC inlet at 250 °C for 3 minutes. Run the DB-WAX column with a temperature program starting at 40 °C (hold 2 min), ramping at 5 °C/min to 240 °C.
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Validation: Compare the retention index (RI) against a C8-C20 alkane standard run under identical conditions.
Protocol B: Host-Guest Complexation with Cucurbit[7]uril (CB[7])
Causality & Rationale: CB[7] possesses a hydrophobic cavity volume of ~279 ų, which thermodynamically favors the inclusion of the C9 aliphatic chain via the hydrophobic effect, while the polar acetate group hydrogen-bonds with the electropositive carbonyl portal.
Figure 2: Host-guest complexation workflow of (E,Z)-2,6-nonadienyl acetate with CB[7].
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Host Preparation: Dissolve 1.0 mmol of CB[7] in 50 mL of deionized water.
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Guest Addition: Add 1.2 mmol of (E,Z)-2,6-nonadienyl acetate dropwise. The slight excess ensures complete saturation of the host cavities.
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Equilibration: Stir the biphasic mixture continuously for 24 hours at 25 °C to achieve thermodynamic equilibrium.
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Isolation: Filter the uncomplexed guest (which remains insoluble in water) and lyophilize the aqueous filtrate for 48 hours to obtain the solid complex.
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System Validation:
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1H-NMR: Dissolve the solid in D2O. An upfield shift ( Δδ<0 ) of the aliphatic guest protons confirms deep cavity inclusion.
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Isothermal Titration Calorimetry (ITC): Titrate the guest into the host solution to determine the binding constant ( Ka ). A negative ΔG validates spontaneous complexation.
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References
- CAS 68555-65-7 (e,z-2,6-NONADIENYL ACETATE)
- (E,Z)
- Advances in Fruit Aroma Volatile Research - MDPI Source: MDPI URL
- The effects of different rootstocks on aroma components, activities and genes expression of aroma-related enzymes in oriental melon fruit - PeerJ Source: PeerJ URL
- US10695277B2 - Pro-fragrance composition - Google Patents Source: Google Patents URL
Sources
- 2. (E,Z)-2,6-nonadien-1-yl acetate, 68555-65-7 [thegoodscentscompany.com]
- 3. Advances in Fruit Aroma Volatile Research | MDPI [mdpi.com]
- 4. PeerJ The effects of different rootstocks on aroma components, activities and genes expression of aroma-related enzymes in oriental melon fruit [peerj.com]
- 5. US10695277B2 - Pro-fragrance composition - Google Patents [patents.google.com]
